molecular formula C18H21NO5 B5912232 methyl [7-hydroxy-4-methyl-2-oxo-8-(pyrrolidin-1-ylmethyl)-2H-chromen-3-yl]acetate

methyl [7-hydroxy-4-methyl-2-oxo-8-(pyrrolidin-1-ylmethyl)-2H-chromen-3-yl]acetate

Cat. No.: B5912232
M. Wt: 331.4 g/mol
InChI Key: GWYINCCJRGTRLX-UHFFFAOYSA-N
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Description

Methyl [7-hydroxy-4-methyl-2-oxo-8-(pyrrolidin-1-ylmethyl)-2H-chromen-3-yl]acetate is a complex organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a chromen-2-one core with various functional groups attached, making it a versatile molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [7-hydroxy-4-methyl-2-oxo-8-(pyrrolidin-1-ylmethyl)-2H-chromen-3-yl]acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Methyl [7-hydroxy-4-methyl-2-oxo-8-(pyrrolidin-1-ylmethyl)-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols .

Scientific Research Applications

Methyl [7-hydroxy-4-methyl-2-oxo-8-(pyrrolidin-1-ylmethyl)-2H-chromen-3-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [7-hydroxy-4-methyl-2-oxo-8-(pyrrolidin-1-ylmethyl)-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [7-hydroxy-4-methyl-2-oxo-8-(pyrrolidin-1-ylmethyl)-2H-chromen-3-yl]acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-[7-hydroxy-4-methyl-2-oxo-8-(pyrrolidin-1-ylmethyl)chromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-11-12-5-6-15(20)14(10-19-7-3-4-8-19)17(12)24-18(22)13(11)9-16(21)23-2/h5-6,20H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYINCCJRGTRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCC3)O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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